molecular formula C13H26N2O3 B1293076 Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate CAS No. 771572-33-9

Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate

Cat. No.: B1293076
CAS No.: 771572-33-9
M. Wt: 258.36 g/mol
InChI Key: YGIWHMMPMLSJEC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

  • Substitution Reactions : The amino group can participate in nucleophilic substitution, allowing for the formation of new compounds.
  • Oxidation and Reduction : The compound can be oxidized or reduced to yield different derivatives.
  • Hydrolysis : The ester group can be hydrolyzed to produce the corresponding carboxylic acid under acidic or basic conditions.

Biology

In biological research, this compound is utilized to study molecular interactions and biological processes. Its ability to form hydrogen bonds and electrostatic interactions with biological molecules makes it valuable for:

  • Modulating Enzyme Activity : It has been investigated for its role as an inhibitor of specific enzymes involved in inflammatory processes.
  • Influencing Receptor Activity : The compound acts as a ligand, binding to receptors and modulating their functions .

Medicine

This compound holds promise in pharmaceutical development:

  • Drug Development : It is involved in the synthesis of novel therapeutic agents targeting conditions like inflammation and pain modulation.
  • Biological Activity Studies : Research indicates potential applications in treating neurological disorders through enzyme inhibition and receptor modulation .

NLRP3 Inflammasome Inhibition

A significant study demonstrated that derivatives of this compound could inhibit NLRP3-dependent interleukin-1 beta release in differentiated THP-1 cells. The results showed a concentration-dependent reduction in pyroptotic cell death, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that modifications to the piperidine ring and side chains could enhance or diminish biological activity. Compounds retaining the piperidine structure with varied substituents exhibited different degrees of NLRP3 inhibition, highlighting the importance of structural optimization in drug development .

Study FocusFindings
NLRP3 Inflammasome InhibitionSignificant reduction in IL-1β release at optimal concentrations; potential anti-inflammatory properties
Enzyme InhibitionEffective inhibition of enzymes involved in inflammatory pathways; promising therapeutic applications
Receptor Interaction StudiesSelective binding to specific receptors; modulation of receptor-mediated signaling pathways

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound can also act as a ligand, binding to receptors and enzymes to modulate their activity .

Comparison with Similar Compounds

Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Biological Activity

Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate, a compound with the CAS number 771572-33-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tert-butyl group and an aminopropoxy chain. The molecular formula is C14H25N2O3C_{14}H_{25}N_{2}O_{3}, and it possesses a molecular weight of 271.37 g/mol. Its structural characteristics contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been investigated for its role as an inhibitor of specific enzymes and receptors involved in inflammatory processes and pain modulation.

Inhibitory Activity

Research has indicated that compounds structurally related to this compound can inhibit the NLRP3 inflammasome pathway, which is crucial in the inflammatory response. The NLRP3 inflammasome activation leads to the release of pro-inflammatory cytokines such as IL-1β, contributing to various inflammatory diseases .

Biological Activities

The compound has shown promise in several biological assays:

  • Anti-inflammatory Activity : In vitro studies demonstrated that this compound can significantly reduce IL-1β release in LPS/ATP-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
  • Analgesic Effects : Preliminary studies suggest that this compound may exhibit analgesic properties by modulating pain pathways, although further research is needed to confirm these effects.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • NLRP3 Inflammasome Inhibition : A study highlighted the synthesis of derivatives related to this compound, showing that they could effectively inhibit NLRP3-dependent IL-1β release in differentiated THP-1 cells. The results indicated a concentration-dependent response, with significant reductions in pyroptotic cell death observed at optimal concentrations .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the piperidine ring and side chains can enhance or diminish biological activity. For instance, compounds retaining the piperidine structure while varying substituents showed varying degrees of NLRP3 inhibition .

Data Table: Biological Activity Overview

Activity Effect Reference
Anti-inflammatoryReduced IL-1β release
AnalgesicPotential modulation of pain pathways
NLRP3 Inflammasome InhibitionSignificant reduction in pyroptosis

Q & A

Basic Research Questions

Q. How is tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate structurally identified and characterized in academic research?

  • Methodological Answer :

  • Chemical Identification : Use CAS No. 1707580-61-7 and molecular formula C15H23N3O2 (MW: 277.36 g/mol) for initial validation .
  • Spectroscopic Characterization : Employ NMR (¹H/¹³C) to confirm the piperidine backbone, tert-butyl group, and aminopropoxy sidechain. Mass spectrometry (MS) can verify molecular weight via [M+H]⁺ peaks.
  • Physical State : Documented as a light yellow solid under standard conditions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised due to unclassified inhalation hazards .
  • Emergency Measures : Ensure eyewash stations and washing facilities are accessible. In case of fire, use CO₂ or dry chemical extinguishers; avoid water jets .
  • Toxicity Note : Acute/chronic toxicity data are incomplete; assume precautionary handling (e.g., fume hoods, minimized exposure) .

Q. What are the established synthetic routes for this compound?

  • Methodological Answer :

  • Key Steps :

Piperidine Functionalization : Introduce the aminopropoxy group via nucleophilic substitution (e.g., reacting piperidine derivatives with 3-aminopropanol).

Protection : Use tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen .

  • Example Protocol :
  • React 4-(3-aminopropoxy)piperidine with di-tert-butyl dicarbonate in dichloromethane, catalyzed by DMAP. Purify via silica gel chromatography (yield: ~65-75%) .

Q. How are physicochemical properties (e.g., solubility, stability) determined?

  • Methodological Answer :

  • Solubility : Test in polar (water, methanol) and nonpolar solvents (DCM, ethyl acetate). Limited aqueous solubility is expected due to the tert-butyl group .
  • Stability : Conduct accelerated degradation studies under varying pH (2–12) and temperatures (4°C–40°C). Monitor via HPLC for decomposition products .

Q. What methods validate purity, and how are impurities addressed?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm).
  • TLC : Silica gel plates (eluent: 5% MeOH in DCM) to confirm homogeneity.
  • Impurity Removal : Optimize recrystallization (e.g., ethyl acetate/hexane) or preparative HPLC for trace contaminants .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing side reactions?

  • Methodological Answer :

  • Design of Experiments (DOE) : Vary reaction time, temperature, and stoichiometry to identify optimal conditions.
  • Catalyst Screening : Test bases (e.g., triethylamine, DBU) for Boc protection efficiency .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Q. How to resolve contradictions in spectral data during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR/MS data with computational predictions (e.g., DFT-based chemical shift calculations).
  • Isotopic Labeling : Use ¹⁵N-labeled amines to confirm proton assignments in complex splitting patterns .

Q. What strategies assess the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Molecular Docking : Model interactions using software like AutoDock Vina (PDB structures of target proteins).
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time .
  • Functional Assays : Test inhibition/activation of target pathways in cell lines (e.g., cAMP or calcium flux assays) .

Q. How does the tert-butyl group influence stability under varying experimental conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen/air.
  • Acid Sensitivity : Test Boc deprotection kinetics in HCl/trifluoroacetic acid (TFA) solutions via NMR .

Q. What computational approaches predict reactivity or metabolic pathways?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • In Silico Metabolism : Use software like MetaSite to identify potential Phase I/II metabolites .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on toxicity and ecological impact?

  • Methodological Answer :
  • Tiered Testing : Perform Ames tests (bacterial mutagenicity) and zebrafish embryo assays as preliminary screens .
  • Read-Across Analysis : Compare with structurally similar compounds (e.g., tert-butyl piperidine derivatives) to infer hazards .

Properties

IUPAC Name

tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-8-5-11(6-9-15)17-10-4-7-14/h11H,4-10,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIWHMMPMLSJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate
Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate
Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate
Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate
Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate
Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate

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